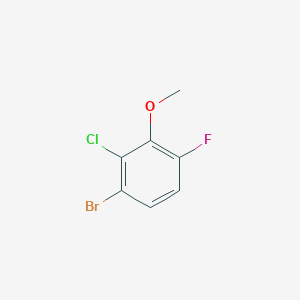

1-Bromo-2-chloro-4-fluoro-3-methoxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-chloro-4-fluoro-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClFO/c1-11-7-5(10)3-2-4(8)6(7)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLQJSFYBGVQPLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1Cl)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of 1 Bromo 2 Chloro 4 Fluoro 3 Methoxybenzene

Mechanistic Studies of Carbon-Halogen Bond Cleavage

The cleavage of carbon-halogen bonds in aryl halides is a fundamental process in many chemical transformations. For polyhalogenated compounds like 1-Bromo-2-chloro-4-fluoro-3-methoxybenzene, the selective cleavage of one C-X bond over another is a key aspect of its reactivity.

Electrochemical reduction offers a pathway for the cleavage of carbon-halogen bonds in aryl halides. This process typically involves the transfer of an electron to the molecule to form a transient reactive species. provectusenvironmental.com

The initial step in the electrochemical reduction of many aryl halides is the transfer of a single electron to the aromatic ring, forming a radical anion. core.ac.ukresearchgate.net This radical anion is a high-energy intermediate that can subsequently undergo cleavage of a carbon-halogen bond to produce an aryl radical and a halide anion. core.ac.uk The relative ease of cleavage for the different carbon-halogen bonds (C-Br vs. C-Cl vs. C-F) is influenced by their respective bond dissociation energies, with the C-Br bond generally being the weakest and therefore the most likely to cleave first.

The general mechanism can be depicted as follows:

Electron Transfer: Ar-X + e⁻ → [Ar-X]•⁻ (Radical anion formation)

Bond Cleavage: [Ar-X]•⁻ → Ar• + X⁻ (Aryl radical and halide anion formation)

The resulting aryl radical is a highly reactive species that can undergo various subsequent reactions, such as hydrogen atom abstraction from the solvent or further reduction to an aryl anion.

The solvent plays a crucial role in the electrochemical reduction of aryl halides. acs.orgunimi.it Protic solvents can act as proton donors to the intermediate species, influencing the final product distribution. For instance, the aryl radical formed after C-X bond cleavage can abstract a hydrogen atom from a protic solvent to yield a dehalogenated benzene (B151609) derivative.

Nucleophilic hydrodehalogenation involves the replacement of a halogen atom with a hydrogen atom, typically through the action of a nucleophilic hydride source. The mechanism of this reaction on an aromatic ring can proceed through different pathways.

For nucleophilic aromatic substitution (SNAr) reactions, two primary mechanisms are generally considered: the formation of an anionic intermediate (a Meisenheimer complex) and a concerted substitution process. science.govnih.gov

In the context of this compound, the presence of multiple electron-withdrawing halogen atoms can activate the ring towards nucleophilic attack. libretexts.orglibretexts.org

Anionic Intermediate (Meisenheimer Complex) Pathway: This is a two-step addition-elimination mechanism. A nucleophile adds to the aromatic ring at the carbon bearing a leaving group (a halogen atom), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org In a subsequent step, the leaving group is expelled, restoring the aromaticity of the ring. The stability of the Meisenheimer complex is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge.

Concerted Substitution Mechanism: In this pathway, the bond to the nucleophile forms concurrently with the breaking of the bond to the leaving group. This mechanism avoids the formation of a discrete intermediate. For some aryl halides, particularly those that are less activated, a concerted mechanism may be favored. science.govnih.gov

The specific pathway followed will depend on the nature of the nucleophile, the solvent, and the electronic and steric effects of the substituents on the aromatic ring.

Nucleophilic Hydrodehalogenation Pathways

Electrophilic and Nucleophilic Reaction Pathways

The substituents on the benzene ring of this compound dictate its behavior in both electrophilic and nucleophilic reactions.

Electrophilic Aromatic Substitution:

The methoxy (B1213986) group (-OCH₃) is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. quora.comquora.com Conversely, the halogen atoms (Br, Cl, F) are deactivating groups due to their inductive electron withdrawal, but they are also ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance. masterorganicchemistry.com

In this compound, the positions for electrophilic attack are influenced by the combined effects of these substituents. The powerful activating effect of the methoxy group will be the dominant factor. The positions ortho and para to the methoxy group are at C2, C4, and C6. However, positions C2 and C4 are already substituted. Therefore, the most likely position for electrophilic attack would be C6, which is ortho to the methoxy group and meta to the bromine and fluorine atoms.

Nucleophilic Aromatic Substitution:

As discussed previously, the presence of multiple electron-withdrawing halogen atoms makes the aromatic ring susceptible to nucleophilic attack. libretexts.orglibretexts.org In a nucleophilic aromatic substitution reaction, a nucleophile replaces one of the halogen atoms. The halogen that is most readily displaced will depend on a combination of factors, including the stability of the intermediate Meisenheimer complex and the carbon-halogen bond strength. Generally, the order of leaving group ability for halogens in SNAr reactions is F > Cl > Br > I, which is the reverse of their order in SN1 and SN2 reactions. This is because the rate-determining step is often the initial attack of the nucleophile, which is facilitated by the high electronegativity of the halogen.

Regioselectivity and Reaction Rates in Substituted Aromatic Systems

In this compound, the positions open for substitution are C5 and C6. The directing effects of the substituents are as follows:

Methoxy group (-OCH₃) at C3: Strongly directs ortho (to C2 and C4) and para (to C6). This strongly favors substitution at the C6 position.

Bromo group (-Br) at C1: Weakly directs ortho (to C2 and C6) and para (to C4). This also favors substitution at C6.

Chloro group (-Cl) at C2: Weakly directs ortho (to C1 and C3) and para (to C5). This favors substitution at C5.

Fluoro group (-F) at C4: Weakly directs ortho (to C3 and C5) and para (to C1). This also favors substitution at C5.

The regioselectivity is therefore a result of the competition between these directing effects. The potent activating and para-directing effect of the methoxy group is the dominant influence, strongly favoring electrophilic attack at the C6 position. The ortho-directing effect of the bromine atom at C1 further reinforces this preference. While the chloro and fluoro groups direct towards C5, their influence is weaker. Therefore, the primary product of electrophilic aromatic substitution on this compound is expected to be substitution at the C6 position.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Rate | Directing Effect |

|---|---|---|---|---|---|

| -OCH₃ | C3 | Weakly Withdrawing | Strongly Donating | Activating | Ortho, Para |

| -Br | C1 | Strongly Withdrawing | Weakly Donating | Deactivating | Ortho, Para |

| -Cl | C2 | Strongly Withdrawing | Weakly Donating | Deactivating | Ortho, Para |

| -F | C4 | Strongly Withdrawing | Weakly Donating | Deactivating | Ortho, Para |

Halogen Exchange Reactions

Halogen exchange reactions, particularly those involving the conversion of aryl bromides or chlorides to aryl fluorides or iodides, are important transformations in organic synthesis. iaea.org The reactivity of the carbon-halogen bond is inversely related to its bond strength. libretexts.orgmsu.edu The C-F bond is the strongest single bond to carbon, making fluoroalkanes and fluoroarenes generally the least reactive in substitution and exchange reactions. msu.edu The reactivity trend for the carbon-halogen bond is C-I > C-Br > C-Cl > C-F. msu.edusavemyexams.com

In the case of this compound, the three different carbon-halogen bonds will exhibit different reactivities in halogen exchange reactions. Based on the bond dissociation energies, the C-Br bond is the weakest among the three, followed by the C-Cl bond, and finally the very strong C-F bond. savemyexams.com Consequently, in a typical halogen exchange reaction, such as a metal-halogen exchange, the bromine atom at the C1 position is the most likely to be replaced. wikipedia.org The chlorine atom at C2 would be the next most likely to react, while the fluorine atom at C4 would be the least reactive and most difficult to exchange.

| Bond | Average Bond Energy (kJ/mol) | Relative Reactivity in Exchange Reactions |

|---|---|---|

| C-Br | 290 | Highest |

| C-Cl | 346 | Intermediate |

| C-F | 467 | Lowest |

Note: The bond energies are average values for halogenoalkanes and are used here to illustrate the relative strengths of the C-X bonds in the aromatic system. savemyexams.com

Participation in Radical Processes

Aromatic compounds can undergo substitution reactions via radical intermediates, most notably through the radical-nucleophilic aromatic substitution (SRN1) mechanism. wikipedia.orgwikipedia.org This process involves the initial formation of a radical anion by the transfer of an electron to the aromatic substrate. wikipedia.org This radical anion then fragments, cleaving a carbon-halogen bond to generate an aryl radical and a halide anion. wikipedia.orgchim.it

For this compound, participation in an SRN1 reaction would begin with the acceptance of an electron to form a radical anion. The subsequent fragmentation step would involve the cleavage of one of the carbon-halogen bonds. The ease of this cleavage follows the same trend as in other reactions: the weakest bond breaks most readily. Therefore, the C-Br bond is the most likely to cleave, leading to the formation of a 2-chloro-4-fluoro-3-methoxyphenyl radical. wikipedia.org

Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is based on the quantum mechanical property of atomic nuclei with a non-zero spin to absorb and re-emit electromagnetic radiation when placed in a strong magnetic field. The resonance frequency of a nucleus is highly sensitive to its local electronic environment, making NMR an invaluable tool for mapping the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) provides information about the number, type, and connectivity of hydrogen atoms in a molecule. The analysis of a ¹H NMR spectrum involves the interpretation of chemical shifts, spin-spin coupling patterns, and, in more advanced experiments, the Nuclear Overhauser Effect (NOE).

Chemical Shift Analysis of Aromatic and Methoxy (B1213986) Protons

The ¹H NMR spectrum of 1-Bromo-2-chloro-4-fluoro-3-methoxybenzene is expected to exhibit distinct signals for the aromatic protons and the protons of the methoxy group. The chemical shift (δ) of these protons is influenced by the electron-donating and electron-withdrawing effects of the various substituents on the benzene (B151609) ring.

The methoxy group (-OCH₃) is an electron-donating group, which typically shields nearby protons, causing them to resonate at a lower chemical shift (upfield). The protons of the methoxy group are expected to appear as a sharp singlet, as they are not coupled to any other protons.

The aromatic region of the spectrum will be more complex due to the presence of two non-equivalent aromatic protons. The position of these signals is dictated by the combined electronic effects of the bromo, chloro, fluoro, and methoxy substituents. The fluorine atom, being highly electronegative, will exert a significant deshielding effect on the adjacent proton.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Methoxy Protons (-OCH₃) | 3.8 - 4.0 | Singlet |

| Aromatic Proton (H-5) | 7.0 - 7.3 | Doublet of doublets |

| Aromatic Proton (H-6) | 6.8 - 7.1 | Doublet of doublets |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Spin-Spin Coupling and Coupling Constant (J) Analysis

Spin-spin coupling arises from the interaction of the magnetic moments of neighboring, non-equivalent protons, leading to the splitting of NMR signals. The magnitude of this splitting, known as the coupling constant (J), is independent of the applied magnetic field and provides valuable information about the connectivity of atoms.

In this compound, the two aromatic protons will exhibit coupling to each other. Furthermore, the fluorine atom (¹⁹F, with a nuclear spin of I = 1/2) will also couple to the adjacent aromatic protons, resulting in more complex splitting patterns (doublet of doublets). The magnitude of the hydrogen-fluorine coupling constants (JHF) is typically larger for ortho-coupling than for meta- or para-coupling.

Nuclear Overhauser Effect (NOE) for Stereochemical Insights

The Nuclear Overhauser Effect (NOE) is a phenomenon where the saturation of one nuclear spin population by radiofrequency irradiation affects the intensity of NMR signals from other spins that are spatially close. NOE experiments are particularly useful for determining the through-space proximity of atoms, which can help in elucidating the stereochemistry and conformation of a molecule. For this compound, an NOE experiment could confirm the spatial relationship between the methoxy protons and the adjacent aromatic proton.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Since the natural abundance of the ¹³C isotope is low (1.1%), these spectra are typically acquired with proton decoupling to enhance signal intensity, resulting in a spectrum where each unique carbon atom appears as a single line.

Chemical Shifts of Aromatic Carbons and Substituent Effects

The chemical shifts of the carbon atoms in the benzene ring are significantly influenced by the electronic properties of the substituents. Electron-donating groups, like the methoxy group, cause an upfield shift (shielding) of the ortho and para carbons, while electron-withdrawing groups, such as the halogens, cause a downfield shift (deshielding). The carbon atom directly attached to the fluorine will also exhibit splitting due to C-F coupling.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Methoxy Carbon (-OCH₃) | 55 - 60 |

| C-1 (C-Br) | 110 - 115 |

| C-2 (C-Cl) | 120 - 125 |

| C-3 (C-OCH₃) | 150 - 155 |

| C-4 (C-F) | 155 - 160 (doublet, ¹JCF) |

| C-5 | 115 - 120 |

| C-6 | 125 - 130 |

Note: These are predicted values and are subject to substituent additivity effects and may vary based on experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

The molecular ion peak in the mass spectrum of this compound is complicated by the presence of isotopes of both bromine and chlorine. chemguide.co.uk Bromine has two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), with a mass difference of two units and a relative intensity ratio of approximately 1:1. libretexts.org Chlorine also has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance), with a mass difference of two units and a relative intensity ratio of approximately 3:1. libretexts.org

Due to these isotopes, a compound containing one bromine and one chlorine atom will not show a single molecular ion peak (M⁺), but rather a cluster of peaks at M⁺, [M+2]⁺, and [M+4]⁺. The theoretical distribution of this isotopic cluster can be calculated based on the natural abundances of the isotopes.

The expected pattern for the molecular ion of C₇H₅BrClFO would consist of three main peaks:

M⁺: Composed of contributions from C₇H₅⁷⁹Br³⁵ClFO.

[M+2]⁺: Composed of contributions from C₇H₅⁸¹Br³⁵ClFO and C₇H₅⁷⁹Br³⁷ClFO.

[M+4]⁺: Composed of contributions from C₇H₅⁸¹Br³⁷ClFO.

The relative intensities of these peaks are expected to be in a ratio of approximately 3:4:1, which is a distinctive signature for a molecule containing one bromine and one chlorine atom. savemyexams.com

| Isotopic Composition | m/z (Da) | Relative Abundance (Approx.) | Peak Designation |

|---|---|---|---|

| ¹²C₇¹H₅⁷⁹Br³⁵Cl¹⁹F¹⁶O | 239.9190 | ~75% of M⁺ group | M⁺ |

| ¹²C₇¹H₅⁸¹Br³⁵Cl¹⁹F¹⁶O | 241.9170 | ~100% of [M+2]⁺ group | [M+2]⁺ |

| ¹²C₇¹H₅⁷⁹Br³⁷Cl¹⁹F¹⁶O | 241.9161 | ||

| ¹²C₇¹H₅⁸¹Br³⁷Cl¹⁹F¹⁶O | 243.9141 | ~25% of [M+4]⁺ group | [M+4]⁺ |

In electron ionization mass spectrometry (EI-MS), the molecular ion can undergo fragmentation, providing valuable structural information. The fragmentation of this compound is expected to follow pathways characteristic of substituted aromatic ethers and aryl halides.

Common fragmentation pathways for anisole (B1667542) (methoxybenzene) and its derivatives include:

Loss of a methyl radical (•CH₃): This is a very common pathway for anisoles, leading to the formation of a stable phenoxy-type cation ([M-15]⁺). miamioh.eduiaea.org This fragment ion often undergoes further fragmentation.

Loss of formaldehyde (B43269) (CH₂O): Following the initial loss of a methyl radical, the resulting ion can rearrange and eliminate a molecule of carbon monoxide (CO) or formaldehyde. The loss of CH₂O from the molecular ion is also a known fragmentation pathway for some methoxy-aromatic compounds.

Loss of halogen atoms: The carbon-halogen bonds can break, leading to the loss of a bromine (•Br) or chlorine (•Cl) radical. The C-Br bond is generally weaker than the C-Cl bond, suggesting that the loss of •Br might be a more favorable initial fragmentation than the loss of •Cl. slideshare.net

These fragmentation pathways will also exhibit characteristic isotopic patterns if the fragment ion still contains bromine and/or chlorine atoms.

| Proposed Fragment Ion | m/z (for ⁷⁹Br, ³⁵Cl) | Proposed Loss | Notes |

|---|---|---|---|

| [C₆H₂BrClFO]⁺ | 225 | •CH₃ | Common loss from anisoles, forms a stable cation. |

| [C₇H₅ClFO]⁺ | 161 | •Br | Loss of the bromine radical. C-Br bond is relatively weak. |

| [C₇H₅BrFO]⁺ | 203 | •Cl | Loss of the chlorine radical. |

| [C₅H₂BrClFO]⁺ | 197 | •CH₃ and CO | Sequential loss following initial methyl radical loss. |

Infrared (IR) and Raman Spectroscopy

The IR and Raman spectra of this compound are expected to show characteristic absorption bands corresponding to its various functional groups and the substituted benzene ring. Aromatic compounds typically display several distinct bands. libretexts.org For a 1,2,4-trisubstituted benzene pattern, characteristic bands are expected in the IR spectrum. nih.govresearchgate.net

Key expected vibrational frequencies include:

Aromatic C-H Stretch: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. libretexts.org

Aliphatic C-H Stretch: The methyl group of the methoxy substituent will show symmetric and asymmetric stretching vibrations in the 2960-2850 cm⁻¹ range.

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon bonds within the benzene ring usually result in a series of sharp bands of variable intensity in the 1620-1450 cm⁻¹ region. libretexts.org

C-O-C Ether Stretch: Aryl alkyl ethers typically exhibit a strong asymmetric C-O-C stretching band around 1275-1200 cm⁻¹ and a symmetric stretching band around 1075-1020 cm⁻¹.

C-H Out-of-Plane Bending: The out-of-plane C-H bending vibrations are highly characteristic of the substitution pattern on the benzene ring and appear in the 900-670 cm⁻¹ region. shimadzu.com For the 1,2,3,4-tetrasubstitution pattern present in this molecule, specific bands in this region would be expected.

Carbon-Halogen Stretches: The vibrations involving the carbon-halogen bonds are found in the fingerprint region of the spectrum. Their exact positions can be influenced by coupling with other vibrations.

C-F Stretch: Typically found in the 1300-1100 cm⁻¹ range.

C-Cl Stretch: Generally appears in the 800-600 cm⁻¹ range.

C-Br Stretch: Appears at lower frequencies, usually in the 600-500 cm⁻¹ range.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Typically weak to medium intensity. |

| Aliphatic C-H Stretch (-OCH₃) | 2960 - 2850 | Asymmetric and symmetric modes. |

| Aromatic C=C Ring Stretch | 1620 - 1450 | Multiple sharp bands of variable intensity. |

| Asymmetric C-O-C Stretch | 1275 - 1200 | Strong intensity in IR. |

| Symmetric C-O-C Stretch | 1075 - 1020 | Medium to strong intensity. |

| C-F Stretch | 1300 - 1100 | Often strong in IR. |

| C-H Out-of-Plane Bend | 900 - 670 | Pattern is diagnostic of ring substitution. |

| C-Cl Stretch | 800 - 600 | Medium to strong intensity. |

| C-Br Stretch | 600 - 500 | Medium to strong intensity. |

While experimental IR and Raman spectra provide the frequencies and intensities of vibrational modes, the exact nature of these vibrations, especially in the complex fingerprint region, can be ambiguous. A simple description like "C-Cl stretch" is often an oversimplification, as many vibrational modes involve the coupled motion of several atoms.

Potential Energy Distribution (PED) analysis is a computational method used to provide a detailed and quantitative assignment of vibrational spectra. researchgate.net PED calculations, typically performed alongside quantum chemical frequency calculations (e.g., using Density Functional Theory, DFT), break down each calculated normal mode of vibration into contributions from individual internal coordinates (such as bond stretches, angle bends, and torsions). A PED value indicates the percentage contribution of a specific internal coordinate to a given vibrational mode.

For a molecule like this compound, a PED analysis would be invaluable for:

Unambiguous Assignment: Differentiating between the C-Cl and C-Br stretching modes, which may be close in frequency and coupled with ring deformation modes.

Understanding Mixed Modes: Revealing the extent of mixing between, for example, C-C ring stretches and C-H in-plane bending vibrations.

Confirming Functional Group Vibrations: Confirming that a band around 1250 cm⁻¹ is, for instance, 80% C-O stretch, 10% C-C stretch, and 10% C-C-H bend, providing a much more accurate description of the vibration.

While a specific PED analysis for this exact compound is not available in the literature, studies on similarly complex substituted benzenes consistently show significant vibrational mixing, underscoring the importance of computational analysis for a rigorous interpretation of the vibrational spectrum. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. By absorbing ultraviolet or visible light, electrons are promoted from a lower energy ground state to a higher energy excited state.

The UV-Vis spectrum of an aromatic compound like this compound is expected to show absorption bands arising from π → π* transitions within the benzene ring. The substitution pattern on the benzene ring, with bromine, chlorine, fluorine, and methoxy groups, influences the energy of these transitions and, consequently, the absorption maxima (λmax).

The electronic absorption spectrum would typically be recorded by dissolving the compound in a suitable solvent (e.g., ethanol, cyclohexane) and measuring its absorbance across a range of wavelengths. The resulting spectrum would be a plot of absorbance versus wavelength. The key features of the spectrum would be the wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) values. For substituted benzenes, multiple bands are often observed, which are derived from the primary and secondary absorption bands of the benzene molecule itself. The positions and intensities of these bands provide insights into the electronic structure of the molecule.

Without experimental data, a hypothetical data table is presented below to illustrate how such information would be typically organized.

Table 1: Hypothetical UV-Vis Spectral Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type |

|---|---|---|---|

| Ethanol | ~210-230 | >10,000 | π → π* |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method would provide definitive information about the molecular structure of this compound.

To perform X-ray crystallography, a single crystal of the compound is required. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed to determine the arrangement of atoms within the crystal lattice.

The analysis of the diffraction data would yield precise measurements of bond lengths, bond angles, and torsion angles within the molecule. This information would confirm the connectivity of the atoms and the substitution pattern on the benzene ring. Furthermore, it would reveal the conformation of the methoxy group relative to the aromatic ring. The planarity of the benzene ring and any distortions caused by the bulky substituents could also be assessed.

A hypothetical data table summarizing key geometric parameters is shown below.

Table 2: Hypothetical Selected Bond Lengths and Angles for this compound

| Bond/Angle | Measurement |

|---|---|

| C-Br Bond Length | ~1.90 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-F Bond Length | ~1.36 Å |

| C-O Bond Length | ~1.37 Å |

| C-C-C Bond Angle (in ring) | ~120° |

X-ray crystallography also provides valuable information about how molecules are arranged in the solid state and the nature of the intermolecular forces that hold them together. For this compound, various types of non-covalent interactions would be expected to play a role in the crystal packing.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density.

Semiempirical and Ab Initio Methods (e.g., AM1, PM3, ROHF)

Before the widespread use of DFT, semiempirical methods like Austin Model 1 (AM1) and Parametric Method 3 (PM3) offered a faster, albeit less accurate, way to perform quantum mechanical calculations. uni-muenchen.dewikipedia.org These methods simplify the complex equations of quantum mechanics by incorporating experimental data (parameters) to speed up calculations. wikipedia.orgscispace.com Ab initio methods, like Restricted Open-Shell Hartree-Fock (ROHF), are derived directly from theoretical principles without the inclusion of experimental parameters, offering higher accuracy at a greater computational cost. These methods could also be used to calculate the geometric and electronic properties of the target molecule.

Prediction of Spectroscopic Parameters

Computational methods are frequently used to predict spectroscopic data, which can then be compared with experimental results for structure verification. For 1-Bromo-2-chloro-4-fluoro-3-methoxybenzene, DFT and other methods could be used to calculate:

Vibrational Frequencies: Predicting the Infrared (IR) and Raman spectra by calculating the vibrational modes of the molecule.

NMR Chemical Shifts: Predicting the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, which are essential for structural elucidation.

UV-Vis Spectra: Predicting the electronic transitions that give rise to absorption in the ultraviolet-visible region.

Without specific computational data for this compound, a detailed article meeting the specified requirements cannot be constructed at this time.

Calculated NMR Chemical Shifts (Gauge-Including Atomic Orbital Method)

No specific studies detailing the calculated NMR chemical shifts for this compound using the GIAO method were found in the reviewed literature.

Theoretical Vibrational Frequencies and Spectra

There are no available studies that report the theoretical vibrational frequencies and spectra for this compound.

Electronic Absorption Spectra (Time-Dependent DFT)

No published research was identified that presents the theoretical electronic absorption spectra of this compound calculated by TD-DFT methods.

Thermochemical and Kinetic Studies

Specific thermochemical and kinetic data for this compound are not available in the current scientific literature.

Bond Dissociation Energies (BDE) of Carbon-Halogen Bonds

No specific calculations or experimental data for the bond dissociation energies of the carbon-halogen bonds in this compound were found.

Free Energies of Reaction and Redox Potentials

There is no available information regarding the free energies of reaction or redox potentials for this specific compound.

Transition State Analysis for Reaction Mechanisms

No studies involving the transition state analysis for reaction mechanisms of this compound have been reported.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior, including conformational changes, solvent interactions, and thermodynamic properties.

In a typical MD simulation of this compound, the molecule would be placed in a simulation box, often with a solvent such as methanol (B129727), to mimic solution-phase conditions. The interactions between the solute and solvent molecules are crucial for understanding its behavior in a chemical or biological context. Key parameters that can be extracted from such simulations include intermolecular interaction energies and radial distribution functions (RDFs).

Intermolecular Interaction Energies: These energies quantify the strength of the interactions between the solute and the solvent molecules. They are typically divided into two main components: Lennard-Jones (van der Waals) interactions, which account for short-range repulsive and attractive forces, and Coulombic (electrostatic) interactions, which describe the forces between partial charges on the atoms. A negative interaction energy indicates an attractive force, contributing to the stabilization of the solute in the solvent.

Below is a representative table of interaction energies for a halogenated anisole (B1667542) derivative, serving as an illustrative example for this compound, in a methanol solvent box, averaged over a simulation trajectory.

| Interaction Type | Average Interaction Energy (kJ/mol) |

|---|---|

| Lennard-Jones (van der Waals) | -25.8 |

| Coulombic (Electrostatic) | -15.3 |

| Total Interaction Energy | -41.1 |

Radial Distribution Functions (RDFs): The RDF, denoted as g(r), describes how the density of solvent molecules varies as a function of the distance from a specific atom or the center of mass of the solute molecule. Peaks in the RDF plot indicate regions of higher solvent density, corresponding to solvation shells. The position of the first peak indicates the average distance to the nearest solvent molecules.

For this compound in methanol, one could analyze the RDF of methanol's oxygen atom around the methoxy (B1213986) group's oxygen atom of the solute to understand the hydrogen bonding and solvation structure.

| Atom Pair | First Solvation Shell Peak Position (Å) | First Solvation Shell Peak Intensity (g(r)) |

|---|---|---|

| Solute Methoxy Oxygen - Methanol Oxygen | 2.8 | 2.1 |

| Solute Aromatic Ring Center - Methanol Oxygen | 4.5 | 1.5 |

These simulations provide a dynamic picture of how the molecule interacts with its environment, which is fundamental to understanding its chemical reactivity and physical properties.

Conformational Analysis (e.g., Methoxy Group Rotation)

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, a key conformational feature is the rotation of the methoxy (-OCH₃) group relative to the plane of the benzene (B151609) ring. The orientation of the methoxy group can influence the molecule's dipole moment, steric accessibility, and electronic properties.

The rotational barrier of the methoxy group can be investigated computationally by performing a potential energy surface (PES) scan. In this procedure, the dihedral angle defined by the C(aromatic)-O-C(methyl)-H bonds is systematically varied, and at each step, the energy of the molecule is calculated after optimizing the rest of the geometry. This allows for the identification of energy minima (stable conformers) and transition states (energy maxima) for the rotation.

Due to steric hindrance from the ortho-substituents (bromo and chloro groups), the methoxy group in this compound is expected to have a non-planar preferred conformation, where the methyl group is oriented away from the plane of the benzene ring. The energy profile for the rotation would likely show two minima corresponding to the methyl group pointing "up" or "down" relative to the ring, and two transition states where the methyl group is eclipsed with one of the ortho-substituents.

Below is a representative data table from a DFT calculation for the rotation of the methoxy group in a di-ortho-substituted anisole, which serves as a model for the conformational behavior of this compound. The dihedral angle is defined as C2-C3-O-C(methyl).

| Dihedral Angle (C-C-O-C) (Degrees) | Relative Energy (kJ/mol) | Conformation |

|---|---|---|

| 0 | 15.2 | Transition State (Eclipsed with Chloro) |

| 30 | 8.5 | - |

| 60 | 2.1 | - |

| 90 | 0.0 | Energy Minimum (Perpendicular) |

| 120 | 2.1 | - |

| 150 | 8.5 | - |

| 180 | 18.5 | Transition State (Eclipsed with Bromo) |

The results of such an analysis are crucial for understanding the conformational preferences and the energy barriers to internal rotation, which can affect the molecule's reactivity and its ability to interact with other molecules, such as in biological systems or during chemical reactions.

Applications in Organic Synthesis As a Chemical Intermediate

Building Block for Complex Organic Molecules

Polyhalogenated arenes are highly sought after as building blocks for creating value-added molecules for medicinal, agrochemical, and materials applications. nih.gov The presence of multiple halogen atoms provides synthetic "handles" that can be selectively addressed to introduce new functional groups and build molecular complexity in a controlled manner. nih.govacs.org This approach of functionalizing a pre-formed aromatic core is a common and powerful strategy in modern synthetic chemistry. nih.gov The structure of 1-Bromo-2-chloro-4-fluoro-3-methoxybenzene is emblematic of a scaffold primed for such diversification.

Halogenated organic compounds are fundamental intermediates in the pharmaceutical industry. beilstein-journals.org While specific pharmaceutical applications of this compound are not extensively documented, the utility of closely related structures highlights its potential. For instance, the similar compound 1-Bromo-2-chloro-4-fluorobenzene is a crucial building block for synthesizing brilanestrant, a selective estrogen receptor degrader investigated for the treatment of breast cancer. ossila.com The strategic functionalization of such halogenated rings is key to controlling the potency and properties of the final active pharmaceutical ingredient. ossila.com

The development of novel catalysts is essential for advancing chemical synthesis. Polyhalogenated benzenes can serve as precursors to complex ligands and catalysts. A notable example is the use of 1-Bromo-2-chloro-4-fluorobenzene in the preparation of a biphenyl (B1667301) catalyst for peptide synthesis. ossila.com The synthesis involves converting the bromo-arene into a Grignard reagent, followed by reaction with trimethyl borate (B1201080) to form a boronic acid. ossila.com This resulting boronic acid derivative demonstrates high catalytic efficiency. ossila.com This synthetic route showcases a potential application for this compound in generating custom catalysts.

Functionalized arenes are integral to the development of advanced materials, including polymers and electronic materials. nih.gov The ability to introduce various substituents onto the aromatic core of polyhalogenated compounds allows for the fine-tuning of their electronic and physical properties. researchgate.net Through derivatization, this compound could be incorporated into larger conjugated systems or polymers for applications in organic electronics or as specialized functional materials.

Strategies for Further Functionalization of Polyhalogenated Arenes

The synthetic utility of polyhalogenated arenes like this compound is realized through strategies that can selectively modify the molecule. orgsyn.org Site-selective cross-coupling reactions are a particularly powerful tool for this purpose, enabling the stepwise introduction of different groups. nih.govacs.org

The carbon-halogen bonds in this compound can be replaced with a wide variety of other functional groups. This is typically achieved through transition-metal-catalyzed cross-coupling reactions (such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings) or via the formation of organometallic intermediates like Grignard reagents or organolithiums. nih.govbeilstein-journals.orgresearchgate.net These reactions allow for the introduction of alkyl, aryl, alkynyl, amino, and other groups, providing a pathway to a diverse array of complex derivatives. researchgate.net

The table below illustrates common cross-coupling reactions used for the functionalization of aryl halides.

| Reaction Name | Coupling Partner | Reagent/Catalyst | Bond Formed |

| Suzuki Coupling | Boronic acid/ester | Pd catalyst, Base | C-C |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C-C (sp) |

| Heck Coupling | Alkene | Pd catalyst, Base | C-C (sp²) |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, Base | C-N |

| Stille Coupling | Organostannane | Pd catalyst | C-C |

A key challenge and opportunity in working with polyhalogenated compounds is achieving selectivity at specific halogen sites. nih.gov In this compound, the different halogens exhibit distinct reactivities. In typical palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond follows the order C-Br > C-Cl. The C-F bond is generally the least reactive and often remains intact under conditions that cleave C-Br or C-Cl bonds.

This reactivity difference allows for selective functionalization. For example, a Suzuki coupling could be performed selectively at the C-Br position, leaving the chloro and fluoro substituents untouched for subsequent reactions. This stepwise functionalization is a cornerstone of building molecular complexity from polyhalogenated scaffolds.

The table below summarizes the relative reactivity of carbon-halogen bonds in cross-coupling reactions.

| Halogen Bond | Bond Dissociation Energy (kcal/mol, approx.) | Relative Reactivity |

| C-F | ~115 | Lowest |

| C-Cl | ~84 | Moderate |

| C-Br | ~71 | High |

| C-I | ~57 | Highest |

This inherent reactivity profile enables a predictable and controlled approach to the synthesis of polysubstituted aromatic compounds starting from intermediates like this compound.

Role in the Synthesis of Structurally Complex Aromatic Systems

This compound serves as a crucial chemical intermediate in the synthesis of more elaborate aromatic molecules, particularly in the development of agrochemicals. Its utility is prominently highlighted in the synthesis of 6-(poly-substituted aryl)-4-aminopicolinates, a class of compounds investigated for their herbicidal properties. google.comgoogle.comgoogleapis.comgoogleapis.com The specific arrangement of bromo, chloro, fluoro, and methoxy (B1213986) substituents on the benzene (B151609) ring allows for its strategic incorporation into larger, multi-ring systems through various cross-coupling reactions.

The synthesis of these complex picolinates involves the reaction of an appropriately substituted pyridine (B92270), which has a suitable leaving group (such as chlorine, bromine, iodine, or trifluoromethanesulfonate) at the 6-position, with an organometallic derivative of this compound. google.comgoogleapis.com This reaction is facilitated by a transition metal catalyst, typically based on palladium or nickel. google.comgoogleapis.com

The bromo-substituent on the this compound molecule is the reactive site for the formation of the organometallic reagent, which then participates in the C-C bond-forming cross-coupling reaction with the pyridine ring. This process effectively links the polysubstituted benzene ring to the picolinate (B1231196) core, yielding the final complex aromatic product.

The research documented in patent literature outlines the general methodology for these coupling reactions, underscoring the role of this compound as a key building block. The versatility of this approach allows for the creation of a library of structurally diverse herbicidal compounds by varying the substitution on the pyridine ring.

The following table summarizes the types of organometallic intermediates and catalysts described for the synthesis of 6-(poly-substituted aryl)-4-aminopicolinates using aryl halides like this compound.

Table 1: Cross-Coupling Reactions for the Synthesis of 6-(Poly-substituted aryl)-4-aminopicolinates

| Organometallic Reagent (Metal) | Corresponding Coupling Reaction | Catalyst Type |

|---|---|---|

| Mg-halide | Grignard Coupling | Palladium or Nickel |

| Zn-halide | Negishi Coupling | Palladium or Nickel |

| tri-(C₁-C₄ alkyl)tin | Stille Coupling | Palladium or Nickel |

| Lithium | Organolithium Coupling | Palladium or Nickel |

| Copper | Gilman/Ullmann Coupling | Palladium or Nickel |

Future Research Directions

Development of Novel and Sustainable Synthetic Routes for Highly Substituted Arenes

The efficient and selective synthesis of polysubstituted aromatic compounds like 1-Bromo-2-chloro-4-fluoro-3-methoxybenzene remains a significant challenge in organic chemistry. Future research should focus on developing innovative and sustainable methods to construct such complex scaffolds.

Key Research Areas:

Organocatalytic Benzannulation: Exploring organocatalytic strategies, such as [3+3] or [4+2] cycloadditions, could provide a metal-free and environmentally benign route to the core aromatic ring with the desired substitution pattern. digitellinc.comacs.org These methods often offer high regioselectivity and can be performed under mild conditions.

Late-Stage C-H Functionalization: Investigating transition-metal-catalyzed C-H activation and functionalization presents a powerful approach to introduce the halogen and methoxy (B1213986) groups onto a simpler benzene (B151609) precursor. acs.orgnih.gov This strategy offers atom economy and the potential for modular synthesis of a library of related compounds. Research into directing group strategies and catalyst design will be crucial for achieving the desired regioselectivity.

Multi-Component Reactions: Designing one-pot, multi-component reactions could offer a highly efficient pathway to this compound, minimizing waste and purification steps. These reactions assemble complex molecules from simple starting materials in a single operation.

Flow Chemistry Synthesis: The development of continuous flow processes for the synthesis of this compound could offer significant advantages in terms of safety, scalability, and process control, particularly for reactions involving hazardous reagents or intermediates.

Exploration of Unconventional Reactivity Profiles and Catalytic Transformations

The distinct electronic properties imparted by the four different substituents on this compound create a unique platform for exploring unconventional reactivity and catalytic transformations. The interplay between the electron-donating methoxy group and the electron-withdrawing halogens can lead to novel and selective chemical behavior.

Anticipated Reactivity and Potential Transformations:

| Reactive Site | Potential Transformation | Controlling Factors |

| C-Br Bond | Cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) | Catalyst and ligand choice, reaction conditions |

| C-Cl Bond | Selective cross-coupling under more forcing conditions | Catalyst and ligand design for C-Cl activation |

| C-F Bond | Nucleophilic aromatic substitution (SNAᵣ) | Strong nucleophiles, specific activation |

| C-H Bonds | Directed ortho-metalation (DoM) via the methoxy group, C-H activation | Choice of organolithium reagent, directing group ability |

Future research should focus on the chemoselective functionalization of the different carbon-halogen bonds. The generally accepted reactivity order for cross-coupling reactions (C-I > C-Br > C-Cl) suggests that the C-Br bond would be the most reactive. However, the development of specialized catalytic systems could enable selective activation of the C-Cl bond, allowing for sequential and site-specific modifications.

Furthermore, the methoxy group can act as a powerful directing group for ortho-lithiation, enabling the introduction of additional substituents at the C2 and C6 positions. The electronic influence of the existing halogens on the acidity of the adjacent protons will be a key factor to investigate.

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring and Mechanistic Elucidation

To fully understand and optimize the synthesis and subsequent transformations of this compound, the application of advanced spectroscopic techniques for real-time, in situ reaction monitoring is crucial. These "operando" spectroscopic methods can provide invaluable insights into reaction kinetics, intermediates, and catalytic cycles. nih.govresearchgate.net

Potential Spectroscopic Techniques and Their Applications:

In Situ NMR Spectroscopy: To monitor the formation and consumption of reactants, intermediates, and products in real-time, providing detailed structural information and kinetic data. acs.orgnih.gov

In Situ FTIR and Raman Spectroscopy: To track changes in vibrational modes associated with specific functional groups, offering insights into bond formation and cleavage during a reaction. acs.orgnih.govnih.gov

Mass Spectrometry: To identify and characterize transient intermediates and catalyst species, aiding in the elucidation of complex reaction mechanisms.

By employing these techniques, researchers can gain a deeper understanding of the factors that govern selectivity and reactivity, leading to the development of more efficient and robust chemical processes.

Integration of Machine Learning and Artificial Intelligence in Predictive Chemistry for Halogenated Aromatics

The complexity of predicting the reactivity and properties of highly substituted aromatic compounds like this compound makes it an ideal candidate for the application of machine learning (ML) and artificial intelligence (AI). By training algorithms on large datasets of chemical reactions and molecular properties, it is possible to develop predictive models that can accelerate research and development. chemcopilot.com

Future Research Applications of AI and ML:

Reaction Outcome Prediction: Developing ML models to predict the most likely products and yields of reactions involving this compound under various conditions, thereby reducing the need for extensive experimental screening. digitellinc.comresearchgate.net

Regioselectivity Prediction: Utilizing AI to predict the site of reaction in electrophilic aromatic substitution or cross-coupling reactions, which is particularly challenging for polysubstituted arenes. acs.orgnih.gov

Property Prediction: Training models to predict the physicochemical and biological properties of derivatives of this compound, aiding in the in silico design of new molecules with desired functionalities. nih.gov

Optimization of Reaction Conditions: Employing algorithms to identify the optimal set of reaction parameters (e.g., catalyst, solvent, temperature) to achieve a desired outcome, such as maximizing the yield of a specific product. researchgate.net

The synergy between computational chemistry and machine learning will be instrumental in unlocking the full potential of complex molecules like this compound. acs.org

Design of Next-Generation Building Blocks for Complex Molecule Assembly and Diverse Chemical Libraries

With its multiple, orthogonally reactive sites, this compound is a prime candidate for development as a next-generation building block for the synthesis of complex molecules and diverse chemical libraries. Its utility in medicinal chemistry, materials science, and agrochemicals could be significant.

Potential Applications as a Building Block:

Sequential Cross-Coupling: The differential reactivity of the C-Br and C-Cl bonds can be exploited to introduce different substituents in a stepwise manner, leading to the rapid assembly of complex molecular architectures.

Scaffold for Drug Discovery: The substituted benzene core can serve as a central scaffold for the synthesis of new pharmaceutical compounds. The various substituents can be tailored to optimize binding to biological targets.

Moiety for Advanced Materials: Incorporation of this building block into polymers or other materials could impart unique electronic or physical properties due to the presence of multiple halogens and the methoxy group.

Future research in this area will involve demonstrating the utility of this compound in the synthesis of target molecules with interesting biological or material properties. The development of a robust synthetic route to this compound will be a critical first step in enabling its widespread use as a versatile chemical building block.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.